(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium
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Overview
Description
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium is a complex organic compound characterized by its unique structural features. This compound contains an oxido group, a phenylmethylidene moiety, and a 3-phenylpropyl group attached to an azanium ion. Its distinct configuration and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of phenylmethylidene derivatives with 3-phenylpropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium undergoes various chemical reactions, including:
Oxidation: The oxido group can be further oxidized to form different oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethylidene and 3-phenylpropyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce simpler amines or alcohols.
Scientific Research Applications
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium exerts its effects involves interactions with specific molecular targets. The oxido group can participate in redox reactions, while the phenylmethylidene and 3-phenylpropyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-phenylmethylidene(3-phenylpropyl)ammoniumolate
- (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl)methylene)-2-((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)methyl)cyclobut-1-en-1-olate
Uniqueness
(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium stands out due to its unique combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural features allow for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-phenyl-N-(3-phenylpropyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPYGEWZKCOHBB-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[N+](=CC2=CC=CC=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC/[N+](=C/C2=CC=CC=C2)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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